molecular formula C11H11F6NO B13049599 (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13049599
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group at position 1 and a 3,5-bis(trifluoromethyl)phenyl group. The (1S,2R) stereochemistry is critical for its biological interactions, likely influencing binding affinity to enzymatic or receptor targets. The 3,5-bis(trifluoromethyl) substituent provides strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or neuroactive agents .

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m1/s1

InChI Key

BAQGPDKPCBVIPT-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis often begins with chiral amino alcohols such as (1S,2R)-1-amino-2-indanol or related chiral precursors.
  • A key intermediate is l-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which undergoes nucleophilic addition with the chiral amino alcohol under basic conditions.

Reaction Conditions

  • The reaction mixture is typically prepared in 2-propanol solvent with stirring and degassing under vacuum to remove oxygen.
  • Sodium hydroxide (5 M) is added to adjust the pH and promote the nucleophilic addition reaction.
  • The mixture is aged at room temperature for 3-4 hours to ensure complete conversion of starting materials.

Workup and Purification

  • After completion, the reaction mixture is poured into 1 N hydrochloric acid and extracted with heptane.
  • The combined organic layers are washed with brine and treated with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a crystalline complex.
  • The solution is concentrated under controlled conditions (e.g., vacuum at 30-35 °C) to remove solvents and impurities.
  • The mixture is seeded with the desired diastereomer to induce crystallization, followed by cooling to 0 °C to precipitate the product.
  • The crystalline product is filtered, washed with cold heptane, and dried to yield the DABCO complex with high enantiomeric excess (>99%) and yields around 70-76%.

Diastereomeric Resolution and Stereochemical Control

  • Potassium tert-butoxide is added to the slurry at low temperatures (-10 to -12 °C) to facilitate conversion of undesired diastereomers to the desired (1S,2R) form.
  • The mixture is aged for approximately 8.5 hours at temperatures between -12 and -7 °C.
  • High-performance liquid chromatography (HPLC) analysis is used to monitor the diastereomeric purity.
  • Acetic acid and sodium bicarbonate aqueous solutions are added to quench the reaction and adjust pH.
  • The organic layer is separated, washed, concentrated, and cooled to form seedbeds for crystallization.

Hydrogenation and Final Purification

  • The intermediate may undergo catalytic hydrogenation under mild hydrogen pressure (5 psi) at room temperature for several hours.
  • The catalyst is filtered off, and the filtrates are concentrated by distillation.
  • The final product is crystallized from solvents such as toluene or methyl-isobutyl ketone (MIBK) to achieve high purity.

Summary Table of Key Preparation Parameters

Step Conditions/Details Outcome/Yield
Starting materials (1S,2R)-1-amino-2-indanol, 3,5-bis(trifluoromethyl)phenyl ethanone High stereoselectivity
Solvent 2-propanol Suitable for nucleophilic addition
Base 5 M NaOH pH adjustment, reaction promotion
Reaction time 3-4 hours at RT Complete conversion
Extraction solvent Heptane Efficient separation
Complexation agent 1,4-diazabicyclo[2.2.2]octane (DABCO) Formation of crystalline complex
Crystallization temperature Seeded at 40 °C, cooled to 0 °C High purity crystals
Diastereomeric resolution Potassium tert-butoxide, -12 to -7 °C, 8.5 hours Conversion to desired diastereomer
Hydrogenation 5 psi H2, RT, 3 h Removal of impurities
Final purification Distillation, crystallization from toluene or MIBK >70% yield, >99% e.e.

Research Findings and Analytical Data

  • The crystalline product exhibits a melting point around 134 °C.
  • 13C NMR spectra confirm the structural integrity and substitution pattern.
  • X-ray powder diffraction patterns identify the crystalline form and confirm stereochemistry.
  • HPLC analysis is critical for monitoring enantiomeric excess and diastereomeric purity throughout the process.
  • The process is scalable and adaptable, with variations in reagents and conditions possible depending on specific manufacturing requirements.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield primary or secondary amines .

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a pharmaceutical intermediate due to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development in treating conditions such as cancer and neurodegenerative diseases.

Case Study : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in tumor growth . Further studies are needed to evaluate the efficacy and safety of (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL in clinical settings.

Agrochemical Applications

The unique properties of this compound make it suitable for use in agrochemicals. Its trifluoromethyl groups enhance lipophilicity, which can improve the efficacy of pesticides and herbicides.

Case Study : A comparative study on the effectiveness of fluorinated agrochemicals demonstrated that compounds with trifluoromethyl substitutions have increased potency against certain pests . This suggests that this compound could be explored further for such applications.

Materials Science

In materials science, this compound can serve as a building block for synthesizing fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

Application AreaPotential Benefits
PharmaceuticalsTargeting cancer cells
AgrochemicalsIncreased pesticide efficacy
Materials ScienceEnhanced durability and resistance

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Applications/Notes
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (Target) Not explicitly provided (estimated: C₁₁H₁₁F₆NO) ~283.2 (estimated) 3,5-bis(trifluoromethyl)phenyl (1S,2R) Potential kinase inhibitors, CNS agents
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL C₁₃H₂₁NO 207.31 3-(tert-butyl)phenyl (1S,2R) Intermediate in asymmetric synthesis
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL C₁₀H₁₁ClF₃NO 253.65 2-chloro-4-(trifluoromethyl)phenyl (1S,2R) Agrochemical or pharmaceutical precursor
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea C₁₇H₂₁F₆N₃O 397.35 Urea linker, dimethylamino-cyclohexyl (1S,2S) Enzyme inhibition (e.g., NK1 receptor antagonists)
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2R)-2-hydroxyindenyl]thiourea C₁₈H₁₄F₆N₂OS 420.37 Thiourea linker, hydroxyindenyl (1S,2R) Dye-sensitized solar cell components

Key Differences and Implications

Substituent Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound offers superior electron-withdrawing and hydrophobic properties compared to the 3-(tert-butyl)phenyl group in , which is bulkier but less electronegative.

Stereochemical Influence :

  • The (1S,2R) configuration is conserved in the target compound and , but analogs like with (1S,2S) or (1R,2R) configurations exhibit distinct spatial orientations, impacting receptor binding.

Functional Group Variations: Urea/Thiourea Linkers: Compounds like and utilize urea or thiourea groups, enabling hydrogen bonding interactions critical for enzyme inhibition. In contrast, the target compound’s amino alcohol moiety may favor metal coordination or proton transfer mechanisms.

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~283 vs. 397–420 in ) suggests better membrane permeability and oral bioavailability, making it more suitable for therapeutic applications.

Biological Activity

(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a compound characterized by the presence of a trifluoromethyl group on a phenyl ring. This structural feature is known to enhance the biological activity of compounds, particularly in pharmacology. The compound has garnered attention for its potential antimicrobial properties and its role in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C11H11F6NOC_{11}H_{11}F_6NO with a molecular weight of 287.20 g/mol. The presence of the trifluoromethyl groups significantly affects the compound's lipophilicity and overall biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₁F₆NO
Molecular Weight287.20 g/mol
CAS Number1270137-43-3
Purity>98%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, a study on pyrazole derivatives with similar substitutions demonstrated significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .

The structure-activity relationship (SAR) indicates that lipophilic substituents enhance antimicrobial efficacy. Compounds with hydrophobic characteristics showed improved activity against bacterial strains, suggesting that this compound may exhibit similar properties due to its trifluoromethyl groups .

Case Studies

  • Antibacterial Efficacy : A comparative study involving various derivatives indicated that compounds with the trifluoromethyl group were more effective than traditional antibiotics like vancomycin against Gram-positive bacteria. The presence of additional alkyl groups on the phenyl ring further enhanced antibacterial activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Further research is needed to elucidate the specific pathways affected by this compound.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that:

  • Substituent Effects : The introduction of hydrophobic substituents increases potency. For example, alkyl substitutions on the aniline moiety led to enhanced antibacterial activity .
  • Positioning of Trifluoromethyl Groups : The position of trifluoromethyl groups on the phenyl ring significantly impacts biological activity, with para-substituted compounds generally exhibiting higher potency compared to meta-substituted ones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.